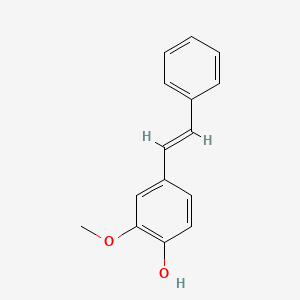

4-Hydroxy-3-methoxystilbene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-[(E)-2-phenylethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15-11-13(9-10-14(15)16)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWKZKAEKABLFG-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3391-75-1 | |

| Record name | NSC126252 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Chemical Synthesis and Advanced Derivatization Methodologies for 4 Hydroxy 3 Methoxystilbene

Established Synthetic Pathways for trans-4-Hydroxy-3-methoxystilbene

The creation of the central double bond in stilbenes is the key challenge addressed by various synthetic methods. The choice of pathway often depends on the availability of starting materials, desired scale, and the need for stereochemical control.

The Wittig reaction is a cornerstone in alkene synthesis and one of the most popular methods for preparing stilbenes due to the ready availability of starting materials and mild reaction conditions. fu-berlin.de The classic approach involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). organic-chemistry.orgmasterorganicchemistry.com The ylide is typically prepared in situ by deprotonating a phosphonium (B103445) salt with a strong base. fu-berlin.demasterorganicchemistry.com The reaction proceeds through a four-membered oxaphosphetane intermediate, which then fragments to yield the desired alkene and a stable phosphine (B1218219) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.orgtamu.edu

For the synthesis of 4-hydroxy-3-methoxystilbene, this typically involves the condensation of a substituted benzyltriphenylphosphonium (B107652) halide with a corresponding aryl aldehyde. fu-berlin.de The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the substituents on the ylide. organic-chemistry.org Non-stabilized ylides generally lead to (Z)-alkenes, whereas stabilized ylides (containing electron-withdrawing groups) predominantly yield (E)-alkenes. organic-chemistry.org Adaptations such as the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) esters, often provide excellent E-selectivity and are utilized in the synthesis of various stilbene (B7821643) derivatives. nih.gov

Table 1: Overview of Wittig Reaction for Stilbene Synthesis

| Feature | Description |

|---|---|

| Core Reactants | Aryl aldehyde and a benzyl (B1604629) phosphonium salt (or phosphonate ester for HWE). |

| Key Reagent | A strong base (e.g., n-BuLi, NaH, NaOMe) to generate the phosphorus ylide. organic-chemistry.orgcommonorganicchemistry.com |

| Mechanism | Involves the formation of a phosphorus ylide which attacks the carbonyl carbon, leading to an oxaphosphetane intermediate that collapses to form the alkene and triphenylphosphine (B44618) oxide. tamu.edu |

| Stereoselectivity | Highly dependent on ylide stability; stabilized ylides favor the (E)-isomer, while non-stabilized ylides favor the (Z)-isomer. organic-chemistry.org |

| Advantages | Broad substrate scope, reliable C=C bond formation at a specific position. fu-berlin.detamu.edu |

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, involving the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. wikipedia.orgsynarchive.com This reaction has become a standard method for the synthesis of substituted alkenes, including stilbenes, valued for its high functional group tolerance and stereoselectivity, typically favoring the trans product. organic-chemistry.orgyoutube.com

The catalytic cycle generally involves four key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the active catalyst. nih.govlibretexts.org In a typical synthesis of a this compound backbone, an appropriately substituted aryl bromide or iodide is coupled with a corresponding styrene (B11656) derivative. researchgate.netnih.gov The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. organic-chemistry.org Phosphine-free catalyst systems have also been developed to enhance reaction efficiency and sustainability. organic-chemistry.org

Table 2: Key Parameters of the Heck Reaction for Stilbene Synthesis

| Parameter | Details |

|---|---|

| Reactants | An aryl halide (e.g., iodobenzene) and an alkene (e.g., styrene). wikipedia.org |

| Catalyst System | Typically a palladium(0) source, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, P(o-tol)₃). libretexts.orgresearchgate.net |

| Base | An inorganic or organic base (e.g., K₂CO₃, Et₃N) is required to neutralize the hydrogen halide formed during the reaction. wikipedia.orglibretexts.org |

| Solvent | Polar aprotic solvents like DMF or DMA are commonly used. nih.govresearchgate.net |

| Key Advantage | Excellent control of stereoselectivity, leading predominantly to the trans-stilbene (B89595) isomer. organic-chemistry.orgyoutube.com |

The traditional Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding carboxylic acid to form an α,β-unsaturated carboxylic acid. While not a direct route to stilbenes, modified Perkin reaction approaches can be envisioned. These modifications would likely involve a subsequent decarboxylation step to yield the stilbene structure. For instance, the reaction of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with a substituted phenylacetic acid derivative under Perkin conditions could theoretically lead to an intermediate that, upon decarboxylation, would yield this compound. However, this route is less common compared to the more direct and higher-yielding Wittig and Heck reactions.

The reductive coupling of carbonyl compounds using low-valent titanium reagents, widely known as the McMurry reaction, is an effective method for synthesizing alkenes, including symmetrical stilbenes. nih.gov This reaction utilizes low-valent titanium species, typically generated in situ from the reduction of TiCl₃ or TiCl₄ with a reducing agent like zinc, lithium aluminum hydride, or lithium metal. nih.govresearchgate.net

When applied to the synthesis of stilbenoids, two molecules of an aryl aldehyde are coupled to form the central double bond. For example, the direct dimerization of vanillin has been reported to produce the corresponding symmetric stilbene. researchgate.net However, research has also observed that the McMurry coupling of certain phenolic aldehydes can lead to the formation of dihydrostilbenes (bibenzyls) through an in situ hydrogenation process, while phenolic ketones tend to yield the desired stilbenes. researchgate.net This highlights the importance of substrate and reagent choice in directing the reaction outcome. The reaction is believed to proceed through a titanapinacolate intermediate. researchgate.net

Table 3: McMurry Reductive Coupling for Stilbene Synthesis

| Feature | Description |

|---|---|

| Reactants | Two equivalents of an aryl aldehyde or ketone (e.g., vanillin). researchgate.net |

| Reagents | A low-valent titanium (LVT) species, often generated from TiCl₃-Zn or TiCl₄-Zn. nih.govresearchgate.net |

| Mechanism | Involves initial formation of a pinacol-type intermediate which is subsequently deoxygenated by the LVT reagent to form the alkene. nih.govresearchgate.net |

| Application | Particularly useful for the synthesis of symmetrical stilbenes and strained cyclic olefins. fu-berlin.deresearchgate.net |

| Potential Side Reaction | In situ hydrogenation of the resulting alkene to form a bibenzyl, especially with phenolic aldehydes. researchgate.net |

To improve efficiency, reduce waste, and shorten reaction times, one-pot multicomponent synthesis strategies have been developed. google.com These protocols combine several reaction steps into a single procedure without the need for isolating intermediates. google.comnih.gov For the synthesis of hydroxy-substituted stilbenes, a one-pot approach can be designed where condensation, decarboxylation, and a Heck coupling reaction occur concurrently. google.com

For example, a reaction between a 4-hydroxy-substituted arylaldehyde, an active methylene (B1212753) compound, and a halobenzene derivative can be performed in a single vessel. google.com This methodology, often facilitated by microwave irradiation, can significantly enhance the yield of the final stilbene product compared to sequential, multi-step syntheses. google.com Such strategies are particularly valuable for rapidly generating libraries of substituted stilbene derivatives for further study. researcher.lifemdpi.com

Synthetic Strategies for Analogues and Derivatives of this compound

The core this compound structure serves as a template for the synthesis of a wide array of analogues and derivatives, allowing for the systematic investigation of structure-activity relationships. Synthetic strategies are employed to modify the substitution patterns on the aromatic rings, alter the electronic properties of the molecule, or attach other functional moieties.

Methods for derivatization are diverse and build upon established synthetic reactions:

Alkylation and Acylation: The hydroxyl group is a common site for modification. Methylation or acetylation can be readily achieved to produce methoxy (B1213986) or acetoxy derivatives, respectively. nih.gov For example, treatment with acetic anhydride can yield the corresponding acetate (B1210297) ester. nih.gov

Halogenation: Introducing halogen atoms onto the aromatic rings can significantly alter the biological and physical properties of the molecule. This is often accomplished by using halogenated starting materials in one of the primary synthetic pathways like the Wittig or Heck reactions. fu-berlin.de

Coupling Reactions: Palladium-catalyzed reactions are not only used to form the stilbene backbone but also to attach other moieties. For instance, Sonogashira coupling can be used to introduce alkyne groups, which can then be further functionalized. nih.gov

Synthesis of Hybrid Molecules: The stilbene scaffold can be combined with other biologically active pharmacophores. For instance, hybrid stilbenes bearing a quinoline (B57606) moiety have been synthesized via the Wittig reaction to explore novel biological activities. nih.gov Similarly, derivatives incorporating 1,3,4-oxadiazole (B1194373) or triazine units have been prepared. nih.gov

These derivatization strategies allow for the fine-tuning of the molecule's properties and the creation of novel compounds with potentially enhanced or different biological profiles.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Resveratrol (B1683913) |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) |

| Triphenylphosphine |

| Triphenylphosphine oxide |

| n-Butyllithium (n-BuLi) |

| Sodium hydride (NaH) |

| Sodium methoxide (B1231860) (NaOMe) |

| Palladium(II) acetate (Pd(OAc)₂) |

| Triphenylphosphine (PPh₃) |

| Tri(o-tolyl)phosphine (P(o-tol)₃) |

| Potassium carbonate (K₂CO₃) |

| Triethylamine (Et₃N) |

| N,N-Dimethylformamide (DMF) |

| N,N-Dimethylacetamide (DMA) |

| Phenylacetic acid |

| Titanium(III) chloride (TiCl₃) |

| Titanium(IV) chloride (TiCl₄) |

| Zinc (Zn) |

| Lithium aluminum hydride |

| Dihydrostilbene (bibenzyl) |

| Iodobenzene |

| Styrene |

| Acetic anhydride |

| Quinoline |

| 1,3,4-Oxadiazole |

Controlled Hydroxylation and Methoxylation Pattern Modification

The biological efficacy of stilbenoids is often dictated by the substitution pattern on their aromatic rings. Controlled modification of the hydroxyl (-OH) and methoxy (-OCH3) groups on the this compound backbone is a key strategy for developing new analogues. Research has focused on synthesizing a variety of methoxy-stilbenes to explore how the number and position of these groups influence the compound's activity.

Synthetic approaches often begin with precursors like vanillin (4-hydroxy-3-methoxybenzaldehyde), which already contains the desired substitution on one ring. researchgate.netresearchgate.netsigmaaldrich.com Standard olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, are commonly employed to form the characteristic stilbene double bond. nih.gov

For instance, to create derivatives with varied methoxylation patterns, chemists synthesize precursors with different methoxy substitutions. A study on resveratrol methoxy derivatives involved the synthesis of compounds like 3,4,2′-trimethoxy-trans-stilbene, 3,4,2′,4′-tetramethoxy-trans-stilbene, and 3,4,2′,4′,6′-pentamethoxy-trans-stilbene. nih.gov These syntheses demonstrate the ability to systematically add methoxy groups to the stilbene core, allowing for a detailed investigation of structure-activity relationships. nih.govnih.gov The process of demethoxylation and subsequent hydroxylation can also be achieved, sometimes induced by processes like γ-radiation, which generates OH-radicals that can replace methoxy groups with hydroxyl groups. researchgate.net

The table below summarizes key synthetic reactions used to modify hydroxylation and methoxylation patterns in stilbene synthesis.

| Reaction Type | Reagents & Conditions | Purpose |

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Forms the central C=C double bond of the stilbene. |

| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde/Ketone | A variation of the Wittig reaction, often providing better yields and stereoselectivity (E-isomer). |

| Heck Reaction | Aryl halide, Alkene, Palladium catalyst, Base | A palladium-catalyzed cross-coupling reaction to form the stilbene backbone. uliege.be |

| Methylation | Methylating agent (e.g., Dimethyl sulfate), Base | Converts hydroxyl groups to methoxy groups. |

| Demethylation | Demethylating agent (e.g., BBr3) | Converts methoxy groups back to hydroxyl groups. nih.gov |

Synthesis of Ferrocenyl-Stilbene Analogues

A more advanced derivatization strategy involves the incorporation of organometallic moieties, such as ferrocene (B1249389), into the stilbene structure. Ferrocene is a redox-active sandwich compound that can introduce unique electrochemical properties to the stilbene molecule. The synthesis of ferrocenyl-stilbene analogues creates hybrid molecules with potential applications in areas like molecular electronics and targeted drug delivery.

The synthesis of these analogues typically involves coupling a ferrocene-containing fragment with a stilbene precursor. For example, an asymmetrically substituted stilbene incorporating a ferrocene moiety and a terminal alkyne group has been synthesized to investigate its photoisomerization properties. rsc.org This synthetic route allows for the creation of molecules where the ferrocene unit can influence the electronic behavior of the stilbene core.

The general synthetic approach might involve:

Preparation of a Ferrocene-Containing Precursor: This could be a ferrocenyl aldehyde or a ferrocenyl phosphonium salt.

Coupling Reaction: A Wittig or similar olefination reaction is used to couple the ferrocene precursor with the complementary half of the stilbene molecule (e.g., a benzyl phosphonium salt or a benzaldehyde (B42025) derivative).

The resulting ferrocenyl-stilbene analogues are then studied for their unique properties. For instance, charge transport measurements across self-assembled monolayers of a ferrocenyl-stilbene analogue have shown that linking to a gold substrate can alter the photoisomerization pathway, favoring the trans to cis conversion, a phenomenon not observed in solution. rsc.org This highlights how incorporating a ferrocenyl group can dramatically change the molecule's physical and chemical behavior.

Mechanistic Insights at the Molecular and Cellular Level

Identification of Cellular and Molecular Targets

Research into 4-hydroxy-3-methoxystilbene and its structural analogs has identified several key cellular and molecular targets. These targets are often enzymes and regulatory proteins involved in critical cellular processes, including metabolism, cell signaling, and hormone synthesis.

One significant target identified for related methoxylated stilbenes is the enzyme aromatase (CYP19) , which is crucial for the final step of estrogen biosynthesis. The compound 3,4,2′-trimethoxy-trans-stilbene (3MS) has been shown to inhibit CYP19 expression and activity. nih.gov Other members of the Cytochrome P450 family, specifically CYP1A1 and CYP1B1 , which are involved in the metabolism of xenobiotics and estrogens, are also modulated by methoxy-stilbenes. nih.gov

Another key enzyme, Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) , traditionally known for its role in glycolysis, has been identified as a target for the related compound trans-3,3′,5,5′-tetrahydroxy-4′-methoxystilbene (THMS). GAPDH is a multifunctional protein involved in various cellular processes beyond metabolism, making its interaction with stilbenoids particularly significant.

Furthermore, studies on the metabolite of a resveratrol (B1683913) analogue, 3′-Hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214), have revealed a suite of molecular targets at the gene and protein level in ovarian cancer cells. These include proteins that are master regulators of cell growth, migration, and angiogenesis, such as the Serum response factor (SRF) and G-protein coupled receptor 56 (GPR56) .

Ligand-Protein Binding Analyses (e.g., Computational Ligand-Docking Studies with Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) for related stilbenoids)

To understand the interaction between stilbenoids and their protein targets at an atomic level, computational ligand-docking studies have been employed. These in silico analyses predict the preferred binding modes and affinities of a ligand to a protein, offering insights into the mechanism of action.

A pertinent example is the computational docking analysis of trans-3,3′,5,5′-tetrahydroxy-4′-methoxystilbene (THMS) with Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH). Such studies are crucial for elucidating how these compounds exert their biological effects. The analysis revealed that THMS has multiple potential binding sites within the GAPDH molecule.

The key findings from the computational ligand-docking study are summarized below:

| Parameter | Finding |

| Ligand | trans-3,3′,5,5′-tetrahydroxy-4′-methoxystilbene (THMS) |

| Protein Target | Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) |

| Potential Binding Sites | 8 |

These computational predictions suggest that THMS can interact with GAPDH at several locations on the protein's surface and within its catalytic domains. This multi-site binding potential could explain the compound's ability to modulate the enzyme's function through various allosteric or direct competitive mechanisms.

Impact on Enzymatic Function (e.g., Inactivation of GAPDH by trans-3,3′,5,5′-tetrahydroxy-4′-methoxystilbene)

The binding of stilbenoids to enzymes can lead to significant modulation of their catalytic activity. This can manifest as either inhibition or, less commonly, activation of the enzyme, thereby altering cellular metabolic and signaling pathways.

Following the computational predictions, experimental studies confirmed the impact of trans-3,3′,5,5′-tetrahydroxy-4′-methoxystilbene (THMS) on GAPDH function. Incubation of GAPDH with THMS resulted in a measurable decrease in the enzyme's catalytic activity. The study demonstrated that THMS leads to a partial inactivation of the enzyme, a finding consistent with the binding interactions predicted by docking analyses.

In a different context, other methoxylated stilbenes have been shown to inhibit the function of enzymes involved in hormone metabolism. For instance, 3,4,2′-trimethoxy-trans-stilbene (3MS) was identified as an inhibitor of aromatase (CYP19), the key enzyme in estrogen synthesis. nih.gov

The table below summarizes the observed effects of these related stilbenoids on their respective target enzymes.

| Stilbenoid Compound | Enzyme Target | Observed Effect | Potency |

| trans-3,3′,5,5′-tetrahydroxy-4′-methoxystilbene (THMS) | Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) | Inactivation | ~10% inactivation |

| 3,4,2′-trimethoxy-trans-stilbene (3MS) | Aromatase (CYP19) | Inhibition | IC₅₀ ~ 85 µM nih.gov |

These findings illustrate that the functional consequence of ligand-protein binding is a critical aspect of the mechanistic action of stilbenoids, leading to the disruption of key enzymatic pathways.

Modulation of Gene Expression Profiles in Cellular Contexts (e.g., Microarray analysis of DMU-214 effects on migration- and proliferation-related genes)

Beyond direct interaction with proteins, stilbenoids can exert profound effects on cellular function by modulating the expression of a wide array of genes. High-throughput techniques like microarray analysis have been instrumental in mapping these changes in gene expression profiles.

A study on 3′-Hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214), a metabolite of a potent resveratrol analogue, investigated its effect on the transcriptome of the SKOV-3 human ovarian cancer cell line. nih.gov The microarray analysis revealed that DMU-214 significantly altered the expression of genes involved in the negative regulation of cell motility and proliferation. nih.gov

The treatment with DMU-214 led to both up-regulation and down-regulation of several key genes that control processes related to cancer cell migration and growth. nih.gov

The following interactive table details the specific changes in the expression of migration- and proliferation-related genes in SKOV-3 cells after treatment with DMU-214. nih.gov

| Gene Symbol | Gene Name | Regulation | Fold Change (approx.) |

| SMAD7 | SMAD Family Member 7 | Up-regulated | ~6-fold increase |

| THBS1 | Thrombospondin 1 | Up-regulated | ~5-fold increase |

| IGFBP3 | Insulin Like Growth Factor Binding Protein 3 | Up-regulated | ~3.5-fold increase |

| KLF4 | Kruppel Like Factor 4 | Up-regulated | ~2-fold increase |

| IL6 | Interleukin 6 | Up-regulated | ~2-fold increase |

| SRF | Serum Response Factor | Down-regulated | ~60-75% decrease |

| GPR56 | G Protein-Coupled Receptor 56 | Down-regulated | ~60-75% decrease |

| RGCC | Regulator Of Cell Cycle | Down-regulated | ~60-75% decrease |

| IL1A | Interleukin 1 Alpha | Down-regulated | ~50% decrease |

| IL15 | Interleukin 15 | Down-regulated | ~50% decrease |

| SOX4 | SRY-Box Transcription Factor 4 | Down-regulated | ~50% decrease |

These results demonstrate that a single stilbenoid compound can trigger a complex gene expression program, leading to a coordinated cellular response, such as the inhibition of metastatic processes in cancer cells. nih.gov

Pathways of Biotransformation and Enzymatic Degradation (e.g., Lignostilbenedioxygenase activity on trans-4-hydroxy-3-methoxystilbene)

The metabolic fate of this compound involves several biotransformation pathways. In mammalian systems, it can be formed as a metabolite itself. Studies have shown that trans-stilbene (B89595) is converted in rabbits into several hydroxylated and methylated derivatives, including this compound, through the action of liver microsomal enzymes.

In the environment, particularly in the context of lignin (B12514952) degradation by microorganisms, a key enzymatic pathway involves dioxygenases. Bacteria such as Sphingobium sp. SYK-6 and Sphingomonas paucimobilis TMY1009 utilize a specific enzyme, lignostilbene-α,β-dioxygenase (LSD) , to cleave the central double bond of stilbene-type compounds. nih.govnih.govwikipedia.org

LSDs are non-heme iron enzymes that catalyze the oxygen-dependent cleavage of trans-4-hydroxystilbenes. nih.gov The substrate specificity of these enzymes indicates that a 4-hydroxy moiety on one of the phenyl rings is a requirement for catalysis. nih.gov The enzymatic reaction cleaves the α-β double bond of the stilbene (B7821643) core, typically yielding two aromatic aldehyde molecules. wikipedia.org For example, LsdA from S. paucimobilis TMY1009 catalyzes the cleavage of lignostilbene (1,2-bis(4-hydroxy-3-methoxyphenyl)ethylene) to produce two molecules of vanillin (B372448). nih.govwikipedia.org Given its structure, trans-4-hydroxy-3-methoxystilbene is a substrate for this degradation pathway, which is a crucial step in the bacterial catabolism of lignin-derived aromatic compounds. nih.gov

Formulation Strategies for Enhanced Preclinical Efficacy of Methoxystilbenes

Liposomal Encapsulation for Improved Delivery and Bioactivity (e.g., for DMU-214)

Liposomal encapsulation is a prominent strategy to enhance the delivery of methoxystilbenes. researchgate.netfishersci.casteemit.com Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. This technology has been successfully applied to DMU-214 (3′-hydroxy-3,4,5,4′-tetramethoxystilbene), a methylated resveratrol (B1683913) analog, to improve its therapeutic efficacy. steemit.combiosynth.com

Several liposomal formulations of DMU-214 have been developed using the thin lipid film hydration method followed by extrusion. biosynth.com This process involves dissolving the lipids and the drug in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with an aqueous buffer to form liposomes. The resulting vesicles typically have a diameter in the range of 118.0 to 155.5 nm with a monodisperse size distribution, which is crucial for their in vivo behavior. biosynth.com

The encapsulation of DMU-214 into liposomes has been shown to significantly enhance its bioactivity. biosynth.com In studies on ovarian cancer models, DMU-214 liposomal formulations demonstrated greater potency, with lower IC50 values, compared to the free compound. biosynth.com This increased efficacy is attributed to the improved delivery of the compound to the cancer cells and its protection from degradation. The release of DMU-214 from these liposomes is governed by a combination of Fickian diffusion and liposome (B1194612) relaxation. biosynth.com

The characteristics of DMU-214 loaded liposomes can be summarized in the following table:

| Characteristic | Value |

| Vesicle Diameter | 118.0 - 155.5 nm |

| Size Distribution | Monodisperse |

| Release Mechanism | Fickian diffusion and liposome relaxation |

Strategies for Overcoming Limited Aqueous Solubility and Bioavailability of Hydroxylated Stilbenes

The limited aqueous solubility of hydroxylated stilbenes like 4-hydroxy-3-methoxystilbene is a major obstacle to their preclinical and clinical development. researchgate.nethmdb.ca To overcome this, several formulation strategies beyond liposomal encapsulation have been explored.

One effective approach is the use of cyclodextrins . These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in water. nih.govnih.govbiosynth.commdpi.com The complexation of pterostilbene (B91288), a dimethylated analog of resveratrol, with β-cyclodextrin and γ-cyclodextrin has been shown to significantly enhance its dissolution rate. nih.govnih.govmdpi.com

Nanoparticle-based delivery systems also offer a promising solution. These include:

Polymeric nanoparticles: These can encapsulate stilbenes, protecting them from degradation and allowing for controlled release.

Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs): These lipid-based nanoparticles can improve the oral bioavailability of stilbenes.

The choice of formulation strategy depends on the specific physicochemical properties of the stilbene (B7821643) and the intended therapeutic application. The primary goal of these strategies is to increase the concentration of the active compound at its target site, thereby enhancing its preclinical efficacy. researchgate.netfishersci.cahmdb.ca

Analytical Methodologies in Research on 4 Hydroxy 3 Methoxystilbene

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in verifying the molecular structure of synthesized or isolated 4-Hydroxy-3-methoxystilbene and assessing its purity. These methods provide detailed information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as the most powerful tool for unambiguous structural elucidation. Both ¹H NMR and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a stilbene (B7821643) structure, characteristic signals are observed for the aromatic protons on the two phenyl rings and the vinylic protons of the ethylene (B1197577) bridge. The coupling constants (J-values) between the vinylic protons are crucial for determining the stereochemistry (E- or Z-isomer) of the double bond.

¹³C NMR (Carbon-13 NMR) reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their environment (aromatic, vinylic, methoxy), providing further confirmation of the compound's structure. mdpi.com

While specific spectral data for this compound is not widely published, data for the closely related (Z)-4-Hydroxy-3'-methoxystilbene provides a representative example of expected chemical shifts. spectrabase.com

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a 4-Hydroxy-methoxystilbene Isomer

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. For instance, the FT-IR spectrum of the related compound 4-hydroxy-3-methoxybenzaldehyde shows key peaks corresponding to its functional groups, which would be similar for the stilbene. uctm.edu

Interactive Data Table: Expected IR Absorption Bands for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like stilbenes. The extended π-system of this compound results in strong absorption in the UV region. The position of the maximum absorbance (λmax) is characteristic of the stilbene chromophore and can be influenced by substitution on the aromatic rings. biosynth.com

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for isolating this compound from reaction mixtures or natural extracts and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of stilbenes. nih.gov A typical HPLC method involves a reversed-phase column (e.g., C18) where a polar mobile phase separates compounds based on their hydrophobicity. nih.govresearchgate.net

Separation: A gradient elution using a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent (like acetonitrile (B52724) or methanol) is commonly employed. nih.gov This allows for the efficient separation of the target compound from impurities or other components in a complex matrix.

Detection: A UV detector is frequently used, set at the λmax of the stilbene to ensure high sensitivity. sielc.com A Photodiode Array (PDA) detector can also be utilized to acquire the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment. researchgate.net

Quantification: For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure this compound standard. The peak area of the analyte in a sample is then compared to this curve to determine its concentration. nih.gov The limit of quantification for similar stilbenes can be in the low ng/mL range. nih.gov

Interactive Data Table: Typical HPLC Parameters for Stilbene Analysis

Other chromatographic techniques like Gas Chromatography (GC) can also be used, particularly for volatile derivatives of the compound. However, due to the low volatility and thermal lability of phenolic compounds, derivatization (e.g., silylation) is often required prior to GC analysis.

Mass Spectrometry Applications in Chemical and Biological Investigations

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for confirming the molecular weight of this compound and for structural elucidation, especially when coupled with a chromatographic system.

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. nih.gov The molecular formula for this compound is C₁₅H₁₄O₂ with an exact mass of 226.0994 g/mol . spectrabase.com

Structural Information: In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented to produce product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish it from isomers. A proposed fragmentation pathway for the related 4-hydroxy-3-methoxybenzaldehyde shows characteristic losses of small molecules like CO and CH₃, which would be expected to be part of the fragmentation of this compound as well. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of HPLC with the sensitive and selective detection capabilities of MS. ekb.eg LC-MS is the method of choice for:

Metabolite Identification: In biological studies, LC-MS/MS is invaluable for identifying the metabolites of this compound in complex biological matrices like plasma, urine, or cell lysates. The instrument can detect and fragment potential metabolites, and the resulting spectra are used to deduce their structures (e.g., glucuronidated or sulfated conjugates). ekb.eg

Trace Quantification: LC-MS provides extremely high sensitivity and selectivity, making it ideal for quantifying very low levels of the compound and its metabolites in pharmacokinetic or environmental studies.

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph to a mass spectrometer. It is highly effective for identifying and quantifying compounds in complex mixtures. escholarship.org While less common for non-volatile stilbenes without derivatization, it can be a powerful tool for analyzing reaction byproducts or degradation products that are more volatile. moreheadstate.edu

Future Research Directions and Translational Perspectives Preclinical

Exploration of Novel Biological Activities and Therapeutic Potential

While stilbenoids, most notably resveratrol (B1683913), are recognized for their antioxidant, anti-inflammatory, and anti-carcinogenic properties, the full spectrum of biological activities for 4-Hydroxy-3-methoxystilbene remains an area of active investigation. nih.govmdpi.com Future preclinical research is anticipated to delve into previously underexplored therapeutic areas. The structural similarities to other bioactive molecules suggest potential for novel applications. For instance, derivatives of its chemical precursors, such as 4-hydroxy-3-methoxy-benzaldehyde, have been synthesized into aroyl hydrazones that exhibit antimicrobial activity, indicating a possible avenue for investigation into the parent stilbene's properties against various pathogens. rsc.org

Furthermore, the general therapeutic versatility of hydroxylated stilbenes suggests that this compound could have potential in areas such as neuroprotection and cardiovascular health, mirroring the activities of other compounds in its class. mdpi.com Preclinical studies are needed to systematically screen the compound against a wide array of biological targets and disease models to uncover these new potential therapeutic uses.

Development and Application of Advanced Preclinical Models (e.g., 3D patient-derived models)

To more accurately predict the clinical efficacy of this compound, research must move beyond traditional two-dimensional (2D) cell cultures. Advanced preclinical models that better replicate human physiology are crucial. Three-dimensional (3D) culture systems, such as spheroids and organoids, offer a more physiologically relevant environment by mimicking the complex cell-cell and cell-matrix interactions of human tissues. nih.gov

The use of 3D spheroid cultures has already been effective in evaluating the impact of related stilbenes, like resveratrol and 4,4'-dihydroxy-trans-stilbene, on cancer stemness features in lung cancer cells. nih.gov Similarly, patient-derived organoids, which can be grown from a patient's own tissue, are becoming invaluable tools for drug discovery and personalized medicine, as seen in cystic fibrosis and oncology research. Applying these models to the study of this compound would allow for a more robust assessment of its anti-cancer effects and its impact on tumor heterogeneity. These advanced models can also be used to test for potential toxicity and to identify predictive biomarkers for patient response. researchgate.netjst.go.jp

| Preclinical Model | Description | Application for this compound Research |

|---|---|---|

| 2D Cell Culture | Monolayer of cells grown on a flat surface. | Initial high-throughput screening for bioactivity and basic mechanism of action studies. |

| 3D Spheroids | Aggregates of cells grown in suspension or non-adherent plates, forming a 3D structure. nih.gov | Evaluating effects on tumor growth, invasion, and resistance in a model that mimics microtumors. nih.gov |

| Patient-Derived Organoids | Self-organizing 3D structures grown from patient stem cells that recapitulate organ-specific architecture and function. nih.gov | Testing efficacy on patient-specific tumor models, predicting clinical response, and studying mechanisms of action in a personalized context. |

| Patient-Derived Xenografts (PDX) | Implantation of human tumor tissue into immunodeficient mice. researchgate.net | In vivo evaluation of therapeutic efficacy, pharmacokinetics, and pharmacodynamics in a model that preserves original tumor characteristics. researchgate.net |

Rational Design and Optimization of this compound Analogues for Enhanced Efficacy and Selectivity

Medicinal chemistry efforts are focusing on the rational design of analogues of this compound to improve its therapeutic properties. Through structure-activity relationship (SAR) studies, researchers can identify the key chemical features responsible for its biological effects and modify its structure to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis have been successfully applied to other trans-stilbene (B89595) derivatives to design potent inhibitors of specific targets like the enzyme CYP1B1, which is involved in procarcinogen activation. nih.gov This approach can be used to guide the synthesis of novel this compound analogues. nih.gov Studies on related stilbenoids have shown that the number and position of hydroxyl and methoxy (B1213986) groups are critical for their biological activity. nih.govmdpi.com For example, methylation of hydroxyl groups has been shown to increase bioavailability and cytotoxic effects in some resveratrol analogues. nih.gov By systematically modifying the substitution pattern on the stilbene (B7821643) core, new compounds with superior efficacy and reduced off-target effects can be developed.

| Structural Modification | Potential Therapeutic Advantage | Rationale / Example |

|---|---|---|

| Alteration of Hydroxyl Group Position | Enhanced target binding and biological activity. | The position of hydroxyl groups on the stilbene rings is crucial for antimicrobial and estrogenic effects in various derivatives. mdpi.com |

| Methylation of Hydroxyl Groups | Improved bioavailability, lipophilicity, and potency. | Methylated resveratrol analogues often show stronger cytotoxic effects compared to the parent compound due to increased metabolic stability. nih.govnih.gov |

| Addition of Novel Functional Groups | Introduction of new biological activities or improved selectivity. | Synthesis of ferrocenyl-stilbene analogs introduced novel anti-proliferative properties against cancer cell lines. mdpi.com |

| Conformational Restriction | Increased binding affinity and selectivity for a specific target. | Modifying the ethylene (B1197577) bridge can lock the molecule into a more active conformation for a particular biological receptor. |

Investigation of Synergistic Effects with Established Preclinical Agents

A promising strategy for enhancing the therapeutic potential of this compound is to investigate its use in combination with established preclinical agents, particularly in the context of cancer therapy. Combining natural compounds with conventional chemotherapeutics can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual agents. This approach can potentially increase treatment effectiveness, lower the required doses of cytotoxic drugs, and overcome mechanisms of drug resistance. mdpi.com

Preclinical studies involving resveratrol have demonstrated its ability to enhance the therapeutic effects of chemotherapy drugs such as gemcitabine (B846) and 5-fluorouracil (B62378) in various cancer models. mdpi.com Future research should explore similar combinations for this compound. Investigating its effects alongside standard-of-care agents in advanced preclinical models, such as patient-derived organoids, could identify powerful synergistic combinations. These studies would focus on elucidating the molecular mechanisms behind the synergy, such as the modulation of drug resistance pathways or the enhancement of apoptosis, to provide a strong rationale for future clinical trials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-3-methoxystilbene, and what key parameters influence yield?

- Methodology : The primary synthesis involves Wittig-Horner reactions or Heck coupling to form the stilbene backbone. For example, in the synthesis of analogous stilbene derivatives, ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate was prepared via a Wittig reaction between phosphonium ylides and aldehyde precursors . Key parameters include:

- Temperature : Optimal reaction temperatures (e.g., 60–80°C) to balance reaction rate and side-product formation.

- Catalysts : Use of palladium catalysts for Heck coupling or triphenylphosphine for Wittig reactions.

- Purification : Recrystallization in ethanol or methanol to isolate pure crystals .

Q. How is structural characterization of this compound typically performed?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR/IR : Confirm functional groups (e.g., hydroxyl and methoxy peaks in H NMR at δ 6.5–7.5 ppm and δ 3.8–4.0 ppm, respectively).

- X-ray crystallography : Resolve stereochemistry and bond lengths (e.g., CCDC 208115 in provides crystallographic data for related stilbenes).

- HPLC/MS : Verify purity and molecular weight .

Q. What are recommended storage conditions to prevent degradation of this compound?

- Methodology : Store in airtight, light-resistant containers at –20°C to minimize oxidation and photodegradation. Safety data sheets (SDS) for similar phenolic compounds recommend avoiding prolonged storage and monitoring for degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT simulations) or reference databases like NIST Chemistry WebBook .

- X-ray crystallography : Use single-crystal diffraction to unambiguously confirm stereochemistry, as demonstrated for ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate (CCDC 208115) .

- Isotopic labeling : Track proton environments in complex spectra (e.g., deuterated solvents or C labeling) .

Q. What strategies optimize reaction yield in stereoselective synthesis of this compound derivatives?

- Methodology :

- Catalyst tuning : Palladium catalysts with chiral ligands (e.g., BINAP) enhance enantioselectivity in Heck coupling.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Protecting groups : Temporarily protect hydroxyl groups with acetyl or benzyl groups to prevent side reactions during synthesis .

Q. How should researchers design experiments to assess the mechanisms of antioxidant activity in this compound?

- Methodology :

- In vitro assays : Use DPPH/ABTS radical scavenging assays to quantify antioxidant capacity.

- ROS detection : Measure reactive oxygen species (ROS) inhibition in cell lines using fluorescence probes (e.g., DCFH-DA).

- Molecular docking : Model interactions with antioxidant enzymes (e.g., SOD or catalase) using software like AutoDock, referencing pharmacological studies in .

Q. What analytical approaches are suitable for detecting degradation products of this compound under varying conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.